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Compound of Interest

6-Fluoroimidazo[1,2-Ajpyridine-3-
Compound Name:
carbaldehyde

cat. No.: B1527023

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Fluoroimidazo[1,2-
A]pyridine-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals. Core Topic: A detailed
analysis of the spectroscopic data for 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde, a key
heterocyclic building block.

Introduction: The Structural and Pharmaceutical
Significance

6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS No: 1019020-06-4; Molecular
Formula: CsHsFN20O; Molecular Weight: 164.14 g/mol ) is a fluorinated heterocyclic compound
of significant interest in medicinal chemistry.[1][2][3] The imidazo[1,2-a]pyridine scaffold is a
privileged structure, forming the core of numerous marketed drugs with diverse therapeutic
activities, including anxiolytic, sedative, and anti-cancer agents.[4] The introduction of a fluorine
atom can enhance metabolic stability and binding affinity, while the aldehyde group at the 3-
position provides a versatile synthetic handle for further molecular elaboration.[3]

This guide provides a comprehensive analysis of the spectroscopic data used to confirm the
structure and purity of this compound, focusing on Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation is
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grounded in established principles and authoritative data to provide a self-validating framework
for researchers.

Caption: Molecular structure and atom numbering scheme for 6-Fluoroimidazo[1,2-
A]pyridine-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of
organic molecules. The combination of H, 13C, and °F NMR provides a complete picture of the
carbon-hydrogen framework and the specific location of the fluorine substituent.

Experimental Protocol & Causality

 Instrumentation: Spectra are typically acquired on a 400 MHz (for *H) or 100 MHz (for 13C)
spectrometer.

e Solvent: Deuterated chloroform (CDCIs) is an excellent choice for this analysis.

o Causality: 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde exhibits good solubility in
CDCls, a relatively non-polar solvent. Its single residual proton peak (at ~7.26 ppm) does
not interfere with the signals from the analyte, ensuring a clear baseline for accurate
integration and multiplicity analysis.

o Standard: Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm).

'H NMR Data & Interpretation

The *H NMR spectrum provides a precise count of the different types of protons and their
connectivity.
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. . Coupling
Chemical Shift L . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
10.04 s - 1H H-9 (CHO)
9.65 dd J=6.8,1.2 1H H-5
7.80 dd J=9.0,5.2 1H H-8
7.70 S - 1H H-2
7.60 ddd J=8.8,7.0,13 1H H-7
7.14 td J=6.91.1 1H -

(Data sourced from a representative synthesis)
Expert Interpretation:

e Aldehydic Proton (H-9): The singlet at 10.04 ppm is highly characteristic of an aldehydic
proton, significantly deshielded by the electron-withdrawing carbonyl group.

e H-5 Proton: The signal at 9.65 ppm is the most downfield of the aromatic protons. This is due
to the "peri" effect, where it is spatially close to the lone pair of the bridgehead nitrogen (N4),
causing significant deshielding.

o H-2 Proton: The singlet at 7.70 ppm is assigned to the proton on the imidazole ring. Its
singlet nature confirms it has no adjacent protons.

o Pyridine Ring Protons (H-7, H-8): The protons on the fluorinated pyridine ring appear
between 7.14 and 7.80 ppm. The observed multiplicities (doublet of doublets, etc.) and
coupling constants are consistent with the substitution pattern and confirm the connectivity.
The fluorine atom at C6 introduces additional complexity through H-F coupling.

3C NMR Data & Interpretation

The 3C NMR spectrum reveals the carbon skeleton of the molecule.
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Chemical Shift (8) ppm Coupling to Fluorine (J) Hz Assignment
179.1 - C-9 (C=0)

163.8 d,J =249 C-6

157.2 - C-2

147.6 - C-8a (bridgehead)
131.6 d,J=9 C-8

128.5 d,J=3 C-5

120.6 - C-3

117.3 - C-4a (bridgehead)
116.0 d,J=22 C-7

1154

(Data sourced from a representative synthesis)
Expert Interpretation:

e Carbonyl Carbon (C-9): The signal at 179.1 ppm is characteristic of an aldehyde carbonyl
carbon.

e C-6 (Fluorine-bearing Carbon): The most telling signal is at 163.8 ppm. Its significant
downfield shift is due to the electronegative fluorine atom. Crucially, it appears as a doublet
with a very large coupling constant (XJCF = 249 Hz), which is definitive proof of a direct C-F
bond.

e Other Fluorine-Coupled Carbons: The signals for C-5, C-7, and C-8 also exhibit splitting
(doublets) due to two-bond (2JCF) and three-bond (23JCF) coupling to the fluorine atom, albeit
with smaller J-values. This confirms the position of the fluorine at C-6.

e Imidazole Ring Carbons (C-2, C-3): These appear at 157.2 and 120.6 ppm, respectively,
consistent with the electron density of the heterocyclic ring.
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9F NMR Data & Interpretation
o Chemical Shift (3): -110.77 ppm (S)

Expert Interpretation: The *°F NMR spectrum shows a single resonance, confirming the

presence of only one fluorine environment in the molecule. Its chemical shift is within the

expected range for an aryl fluoride.

NMR Data Interpretation Workflow

Sample in CDCI3

Acquire 1H Spectrum Acquire 13C Spectrum

(400 MHz) (100 MHz)

Assign Carbons
(Shifts, C-F Coupling)

Assign Protons
(Shifts, Multiplicity, J-Coupling)

:

Confirm Structure of
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde

Acquire 19F Spectrum

Confirm Fluorine Environmena

Click to download full resolution via product page

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Functional Group

Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by measuring the absorption of infrared radiation corresponding to molecular

vibrations.
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Experimental Protocol & Causality

o Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

o Causality: For a solid sample, these methods are ideal. ATR is non-destructive and
requires minimal sample preparation. The KBr pellet method ensures that the entire
spectrum is from the analyte, with no interference from solvent peaks, providing a clear
"fingerprint" of the compound.

Expected IR Data & Interpretation

While a specific experimental spectrum is not publicly available, the key absorption bands can
be predicted with high confidence based on the known frequencies of its functional groups and
core structure.[5]

Wavenumber (cm~?) Intensity Vibrational Mode
~3100-3000 Medium Aromatic C-H Stretch
~1705-1690 Strong Aldehyde C=0 Stretch
) Aromatic C=C and C=N Ring

~1640-1450 Medium-Strong

Stretch
~1280-1210 Strong Aryl C-F Stretch

Aromatic C-H Out-of-plane
~900-675 Strong

Bend

Expert Interpretation:

e Carbonyl (C=0) Stretch: The most diagnostic peak is the strong absorption expected around
1700 cm™1, Its position indicates a conjugated aldehyde, where electron delocalization into
the aromatic system slightly lowers the vibrational frequency compared to a simple aliphatic
aldehyde.

» Aromatic Ring Vibrations: A series of bands between 1640 and 1450 cm~! are characteristic
of the imidazo[1,2-a]pyridine ring system, corresponding to the stretching of C=C and C=N
bonds.[5]
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e C-F Stretch: A strong, sharp band in the 1280-1210 cm~1 region is a key indicator of the
carbon-fluorine bond.

e Fingerprint Region: The complex pattern below 1000 cm~1, particularly the C-H bending
modes, is unique to the substitution pattern of the molecule and serves as a valuable
fingerprint for identification.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the
molecule's structure through its fragmentation pattern upon ionization.

Experimental Protocol & Causality

« lonization Method: Electron lonization (EI).

o Causality: El is a "hard" ionization technique that imparts significant energy to the
molecule, causing reproducible fragmentation. For a relatively small and stable molecule
like this, EIl provides both the molecular ion peak and a rich fragmentation pattern that acts
as a structural fingerprint, making it highly suitable for identification.

Expected Mass Spectrum & Interpretation

The mass spectrum is predicted to show a clear molecular ion peak and characteristic fragment

ions.
m/z (mass-to-charge) Proposed Identity
164 [M]* (Molecular lon)
165 [M+1]* (Isotope Peak)
136 [M - COJ*
135 [M - CHOJ*

Expert Interpretation:
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e Molecular lon Peak ([M]*): The base peak or a prominent peak will appear at m/z = 164,
corresponding to the molecular weight of the compound. The presence of an [M+1] peak with
an intensity of approximately 8.8% relative to the [M]* peak (due to the natural abundance of

13C) would further support this assignment.

e Primary Fragmentation: The most likely initial fragmentation pathways for an aromatic
aldehyde involve the loss of neutral carbon monoxide (CO, 28 Da) or a formyl radical (CHO,
29 Da).

o [M - CO]J*: Loss of CO would result in a fragment ion at m/z = 136. This is often a very

favorable pathway.
o [M - CHOJ*: Loss of the formyl radical would lead to a fragment at m/z = 135.

o Further Fragmentation: Subsequent fragmentation of the m/z 136 or 135 ions would involve
the characteristic breakdown of the fluoro-imidazopyridine ring system.

Predicted EI-MS Fragmentation Pathway

- CO (28 Da) - CHO (29 Da)

[M - CHOJ*
m/z = 135

Further Ring
Fragments

Click to download full resolution via product page

Caption: Key expected fragmentation pathways in EI-MS.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1527023?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

The structural identity of 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde is unequivocally
established through a multi-technique spectroscopic approach. tH, 13C, and *°F NMR
spectroscopy provide a detailed map of the molecular framework, with the large *JCF coupling
constant being a definitive marker for the C6-F bond. Infrared spectroscopy confirms the
presence of the key aromatic aldehyde and C-F functional groups, while mass spectrometry
validates the molecular weight and reveals predictable fragmentation patterns. Together, these
techniques form a robust, self-validating system for the characterization of this important
pharmaceutical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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